(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide (E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1331405-38-9
VCID: VC6375033
InChI: InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+
SMILES: CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide

CAS No.: 1331405-38-9

Cat. No.: VC6375033

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.43

* For research use only. Not for human or veterinary use.

(E)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide - 1331405-38-9

Specification

CAS No. 1331405-38-9
Molecular Formula C18H20N2O4S
Molecular Weight 360.43
IUPAC Name (E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C18H20N2O4S/c1-2-25(22,23)20-11-3-5-14-13-15(7-9-17(14)20)19-18(21)10-8-16-6-4-12-24-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,21)/b10-8+
Standard InChI Key MJGYPYZRXZVVOZ-CSKARUKUSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)acrylamide, reflects its hybrid structure:

  • Tetrahydroquinoline core: A partially hydrogenated quinoline system (C9H11N) provides a rigid, planar scaffold that enhances π-π stacking interactions .

  • Ethylsulfonyl group: Attached to the nitrogen at position 1, this electron-withdrawing substituent (SO2C2H5) modulates electronic density and solubility .

  • (E)-3-(Furan-2-yl)acrylamide side chain: The α,β-unsaturated acrylamide group in the trans (E) configuration introduces conjugation, while the furan ring adds heteroaromatic character .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1331405-38-9
Molecular FormulaC18H20N2O4S
Molecular Weight360.4 g/mol
IUPAC Name(E)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(furan-2-yl)acrylamide
SMILESCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3

Synthesis and Reaction Pathways

General Acrylamide Synthesis

Acrylamides are typically synthesized via:

  • Nucleophilic acyl substitution: Reacting acryloyl chloride with amines.

  • Hydrolysis of nitriles: Enzymatic or acid-catalyzed hydration of acrylonitrile derivatives .

Proposed Route for Target Compound

While explicit synthesis details for this compound are unavailable, analogous pathways from patents and literature suggest:

  • Quinoline sulfonation: Ethylsulfonation of 6-amino-1,2,3,4-tetrahydroquinoline using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Acrylamide coupling: Condensation of the sulfonated quinoline amine with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions .

Key Reaction:

Quinoline-NH2+ClSO2C2H5Et3NQuinoline-NHSO2C2H5\text{Quinoline-NH}_2 + \text{ClSO}_2\text{C}_2\text{H}_5 \xrightarrow{\text{Et}_3\text{N}} \text{Quinoline-NHSO}_2\text{C}_2\text{H}_5
Quinoline-NHSO2C2H5+CH2=CHC(O)ClTarget Compound\text{Quinoline-NHSO}_2\text{C}_2\text{H}_5 + \text{CH}_2=\text{CHC(O)Cl} \rightarrow \text{Target Compound}

Physicochemical Properties

Calculated Properties

  • LogP: Estimated at 2.1 (Predicted via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 6 acceptors (2x SO2, 2x acrylamide O, furan O), influencing solubility and protein binding .

Experimental Data Gaps

Critical parameters like melting point, boiling point, and solubility remain uncharacterized, highlighting the need for empirical studies .

Applications and Industrial Relevance

Material Science

Polyacrylamides with sulfonyl groups serve as flocculants in water treatment, though this compound’s polymerization potential is unexplored .

Medicinal Chemistry

The α,β-unsaturated ketone in the acrylamide group is a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a strategy used in kinase inhibitors .

Recent Research and Future Directions

Patent Landscape

A 2025 patent (US20100016285A1) discloses heterocyclic acetamides with trifluoromethyl groups for inflammatory diseases, underscoring industrial interest in related scaffolds .

Knowledge Gaps

  • ADME/Tox profiles: Requires in vitro cytochrome P450 inhibition and Ames mutagenicity assays.

  • Synthetic optimization: Developing enantioselective routes to access (R)- and (S)-configurations.

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